molecular formula C9H10BrN B3375249 2-Bromo-4-cyclobutylpyridine CAS No. 1086381-55-6

2-Bromo-4-cyclobutylpyridine

Cat. No.: B3375249
CAS No.: 1086381-55-6
M. Wt: 212.09 g/mol
InChI Key: JXHDGDJENXFWJV-UHFFFAOYSA-N
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Description

2-Bromo-4-cyclobutylpyridine is a chemical compound that belongs to the pyridine family. It is characterized by the presence of a bromine atom at the second position and a cyclobutyl group at the fourth position of the pyridine ring. This compound is widely used in various fields, including medical, environmental, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-4-cyclobutylpyridine can be synthesized through several methods. One common method involves the bromination of 4-cyclobutylpyridine using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as acetic acid or dichloromethane and is carried out at a temperature range of 0-25°C .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale bromination reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, solvent, and reaction time. The product is then purified using techniques like distillation or recrystallization to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-cyclobutylpyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO).

    Suzuki-Miyaura Coupling: This reaction requires a palladium catalyst, a boronic acid or ester, and a base such as potassium carbonate.

Major Products

    Substitution Products: Depending on the nucleophile used, various substituted pyridines can be formed.

    Coupling Products: The major products are biaryl compounds, which are valuable intermediates in organic synthesis.

Scientific Research Applications

2-Bromo-4-cyclobutylpyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor for the development of biologically active compounds.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is utilized in the production of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 2-Bromo-4-cyclobutylpyridine depends on its specific application. In chemical reactions, it acts as a reactive intermediate, facilitating the formation of new bonds. In biological systems, its effects are mediated through interactions with molecular targets such as enzymes or receptors, although detailed studies on its biological mechanism are still limited .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-trifluoromethylpyridine
  • 2-Bromo-3-cyanopyridine
  • 4-Bromo-2-cyclobutylpyridine

Uniqueness

2-Bromo-4-cyclobutylpyridine is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties. This makes it a valuable intermediate in the synthesis of compounds that require specific spatial arrangements .

Properties

IUPAC Name

2-bromo-4-cyclobutylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrN/c10-9-6-8(4-5-11-9)7-2-1-3-7/h4-7H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXHDGDJENXFWJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=CC(=NC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701309719
Record name 2-Bromo-4-cyclobutylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701309719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1086381-55-6
Record name 2-Bromo-4-cyclobutylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1086381-55-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-4-cyclobutylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701309719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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